molecular formula C8H8N2O2 B14842118 3-Acetyl-5-aminoisonicotinaldehyde

3-Acetyl-5-aminoisonicotinaldehyde

Cat. No.: B14842118
M. Wt: 164.16 g/mol
InChI Key: IMDUSLFXNWBDOU-UHFFFAOYSA-N
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Description

3-Acetyl-5-aminoisonicotinaldehyde is an organic compound with the molecular formula C8H8N2O2. It is a derivative of isonicotinaldehyde, featuring both an acetyl group and an amino group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-aminoisonicotinaldehyde typically involves the acetylation of 5-aminoisonicotinaldehyde. One common method is to react 5-aminoisonicotinaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of solvents and catalysts that can be easily recycled and reused is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-aminoisonicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Acetyl-5-aminoisonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-aminoisonicotinaldehyde involves its interaction with various molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The amino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-4-hydroxyquinoline: Known for its antimicrobial properties.

    5-Amino-2-methylpyridine: Used in the synthesis of pharmaceuticals.

    3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Studied for their potential as antimicrobial agents.

Uniqueness

3-Acetyl-5-aminoisonicotinaldehyde is unique due to the presence of both an acetyl and an amino group on the isonicotinaldehyde backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-acetyl-5-aminopyridine-4-carbaldehyde

InChI

InChI=1S/C8H8N2O2/c1-5(12)6-2-10-3-8(9)7(6)4-11/h2-4H,9H2,1H3

InChI Key

IMDUSLFXNWBDOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=CC(=C1C=O)N

Origin of Product

United States

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